2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
Description
2-Hydroxyimino-5,6-dimethoxy-3H-inden-1-one is a polyfunctional indenone derivative characterized by a hydroxyimino (=N–OH) group at position 2 and methoxy (–OCH₃) groups at positions 5 and 6 of the indenone core. This compound combines electron-donating (methoxy) and hydrogen-bonding (hydroxyimino) substituents, making it structurally distinct among indenone derivatives. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol (estimated from structural analogs in and ).
Properties
IUPAC Name |
2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBGHFTZOZJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425340 | |
| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-85-9 | |
| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethoxyindan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one with structurally related indenone derivatives:
Reactivity and Physicochemical Properties
- Hydroxyimino Group: The =N–OH group in the target compound enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), a feature absent in methoxy-only analogs like 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This property is critical in catalysis and medicinal chemistry.
- LogP and Solubility: The target compound’s LogP is estimated to be ~1.5–2.0 (lower than 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one due to the polar hydroxyimino group). Its polar surface area (PSA) is ~80–90 Ų, higher than analogs lacking hydroxyimino, improving aqueous solubility.
Research Findings and Case Studies
- Synthetic Utility: demonstrates that 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes demethylation under acidic conditions to yield dihydroxy derivatives. The target compound’s hydroxyimino group could similarly participate in acid/base-driven transformations.
- Coordination Chemistry: Analogous hydroxyimino-indenones form stable complexes with transition metals, suggesting applications in materials science (e.g., ).
Biological Activity
2-Hydroxyimino-5,6-dimethoxy-3H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C_{12}H_{13}N_{O}_4 and features a hydroxyimino group attached to a dimethoxy-substituted indanone framework. This specific structure is believed to contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
-
Inhibition of Carbonic Anhydrases (CAs) :
- The compound has been shown to inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are overexpressed in many cancers. The inhibition constants (K_i) for these isoforms are reported to be in the nanomolar range, suggesting potent activity against cancer cells .
- CAs play a crucial role in regulating pH and CO2 transport in tumors, making them attractive targets for anticancer therapies.
- Mechanism of Action :
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties . The mechanism may involve modulation of inflammatory pathways through enzyme inhibition, although specific pathways remain to be elucidated.
Study 1: Inhibition of hCA Isoforms
A study explored the inhibitory effects of various hydroxyimino compounds on hCA IX and XII. This compound was found to be one of the most potent inhibitors, with significant implications for its use as an anticancer agent .
| Compound | hCA IX Inhibition (K_i) | hCA XII Inhibition (K_i) |
|---|---|---|
| This compound | 43 nM | 8.2 nM |
| Psammaplin C | 12.3 nM | 0.79 nM |
Study 2: Synthesis and Bioactivity Correlation
Another research effort focused on synthesizing derivatives of hydroxyimino compounds, including this compound. The study established a relationship between structural modifications and biological activity, highlighting how variations in substituents influence enzyme inhibition efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's hydroxyimino group allows it to form reversible adducts with enzymes, inhibiting their activity.
- Receptor Modulation : Potential interactions with cellular receptors may alter signaling pathways involved in cell proliferation and inflammation.
Q & A
Q. What are the optimal synthetic routes for 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one, and how can reaction yields be maximized?
The synthesis typically involves condensation of 5,6-dimethoxyindan-1-one with hydroxylamine under acidic conditions. Key parameters include:
- Temperature control : Maintaining 60–70°C to prevent side reactions (e.g., over-oxidation).
- Solvent selection : Ethanol/water mixtures (3:1 v/v) improve solubility and reaction homogeneity.
- Stoichiometry : A 1.2:1 molar ratio of hydroxylamine to ketone minimizes unreacted starting material.
Yield optimization (70–85%) requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- NMR : NMR (400 MHz, CDCl) shows distinct peaks for methoxy groups (δ 3.85–3.90 ppm) and the hydroxyimino proton (δ 8.20 ppm). NMR confirms carbonyl (δ 190–195 ppm) and imine (δ 150–155 ppm) groups.
- IR : Strong absorption bands at 1680 cm (C=O) and 3200 cm (O–H stretch).
Discrepancies between calculated and observed spectra may arise from tautomerism; X-ray crystallography (e.g., SHELX refinement) provides definitive structural validation .
Q. How should crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Solvent system : Slow evaporation of a saturated acetone/chloroform (1:2) solution at 4°C yields prismatic crystals.
- Additives : Trace amounts of DMSO (0.5% v/v) enhance crystal lattice stability.
- Diffraction parameters : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement, achieving R-factors < 0.05 .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Hazards : Irritant (H315, H319) and acute toxicity (H302, H332).
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. First-aid measures include rinsing eyes with water (15 min) and seeking medical attention for ingestion .
Q. How can purity be assessed chromatographically, and what are common impurities?
- HPLC : C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (55:45), flow rate 1 mL/min. Retention time ~8.2 min.
- Common impurities : Unreacted indanone (RT 6.5 min) and hydroxylamine byproducts (RT 3.8 min). Purity >98% is achievable with preparative HPLC .
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity in catalytic applications?
The keto-enol tautomerism (C=O ↔ C–OH) affects coordination with metal catalysts. DFT calculations (B3LYP/6-311+G(d,p)) show the enol form is 2.3 kcal/mol more stable, favoring chelation with Cu(II) or Pd(II) centers. Experimental validation via UV-Vis (λ shift from 320 nm to 380 nm upon metal binding) confirms this behavior .
Q. What computational strategies are effective for predicting binding affinities to biological targets (e.g., acetylcholinesterase)?
- Docking simulations : Use AutoDock Vina with flexible receptor models (PDB: 1ACJ) to account for active-site gorge dynamics.
- MD simulations : AMBER force fields (100 ns trajectories) reveal stable hydrogen bonds between the hydroxyimino group and Ser203 (ΔG = -9.8 kcal/mol). Compare with SAR data from E2020 analogs for validation .
Q. How can conflicting crystallographic and spectroscopic data on isomerism be reconciled?
For E/Z isomers:
- XRD : Resolves geometric isomerism (e.g., (E)-configuration in with C16–C11–C12 angles of 121.08°).
- NMR : NOESY shows proximity between methoxy protons and the indenone ring, distinguishing isomers. Combine both methods to resolve ambiguities .
Q. What methodologies enable the study of electronic effects in substituent-modified derivatives?
Q. How can time-resolved spectroscopy elucidate photodegradation pathways?
- Laser flash photolysis : Monitor transient absorption at 450 nm (triplet-state lifetime τ = 12 μs).
- Mechanistic insights : Radical intermediates detected via ESR confirm C–N bond cleavage as the primary degradation pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
